molecular formula C11H14O3 B6320494 Ethyl 2-methoxy-5-methylbenzoate CAS No. 1071141-41-7

Ethyl 2-methoxy-5-methylbenzoate

Cat. No.: B6320494
CAS No.: 1071141-41-7
M. Wt: 194.23 g/mol
InChI Key: KKPYTXSVVBXILZ-UHFFFAOYSA-N
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Description

Ethyl 2-methoxy-5-methylbenzoate is an aromatic ester with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol. Its structure features a methoxy group (-OCH₃) at the 2-position and a methyl group (-CH₃) at the 5-position of the benzene ring, with an ethyl ester (-COOCH₂CH₃) at the 1-position. This substitution pattern influences its electronic properties, solubility, and reactivity.

Properties

IUPAC Name

ethyl 2-methoxy-5-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-4-14-11(12)9-7-8(2)5-6-10(9)13-3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPYTXSVVBXILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20733989
Record name Ethyl 2-methoxy-5-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071141-41-7
Record name Ethyl 2-methoxy-5-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methoxy-5-methylbenzoate can be synthesized through the esterification of 2-methoxy-5-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor. The reaction conditions are optimized to achieve high yield and purity, often involving the use of advanced catalysts and separation techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methoxy-5-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: 2-methoxy-5-methylbenzoic acid.

    Reduction: 2-methoxy-5-methylbenzyl alcohol.

    Substitution: Various halogenated or nitrated derivatives depending on the substituent introduced.

Scientific Research Applications

Ethyl 2-methoxy-5-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-methoxy-5-methylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The methoxy and methyl groups on the benzene ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares ethyl 2-methoxy-5-methylbenzoate with three analogs:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility in Ethanol Key Spectral Data (NMR δ, IR cm⁻¹) Applications
This compound C₁₁H₁₄O₃ 194.23 Not reported Soluble NMR: δ 1.3 (t, 3H, ester CH₃), 2.4 (s, 3H, Ar-CH₃), 3.9 (s, 3H, OCH₃), 4.3 (q, 2H, ester CH₂), 6.7–7.5 (m, aromatic H) ; IR: 1669 (C=O) Likely flavoring agents, research
Mthis compound C₁₀H₁₂O₃ 180.20 98–100 Soluble NMR: δ 2.4 (s, 3H, Ar-CH₃), 3.7 (s, 3H, ester CH₃), 3.9 (s, 3H, OCH₃), 6.8–7.4 (m, aromatic H) ; IR: 1669 (C=O) Biological research reagents
Ethyl 2-hydroxy-5-methoxybenzoate C₁₀H₁₂O₄ 196.20 Not reported Soluble NMR: δ 0.2 (s, 1H, OH), 3.0 (m, 3H), 5.6 (q, 2H, ester CH₂), 6.2 (s, 3H, OCH₃) ; IR: 3110 (OH), 1669 (C=O) Pharmaceutical intermediates
Ethyl 2-methoxybenzoate C₁₀H₁₂O₃ 180.20 Not reported Soluble NMR: δ 1.3 (t, 3H, ester CH₃), 3.9 (s, 3H, OCH₃), 4.3 (q, 2H, ester CH₂), 6.8–7.6 (m, aromatic H) ; IR: 1669 (C=O) Food additives (JECFA/FCC standards)

Key Differences and Implications

  • Replacing the methoxy group with a hydroxyl group (as in ethyl 2-hydroxy-5-methoxybenzoate) introduces hydrogen bonding, reducing volatility and increasing polarity .
  • Ester Group Variations :

    • Ethyl vs. Methyl Esters : Ethyl esters generally exhibit lower melting points and higher lipophilicity than methyl esters. For example, mthis compound has a melting point of 98–100°C , while the ethyl analog’s melting point is unreported but predicted to be lower.

Biological Activity

Ethyl 2-methoxy-5-methylbenzoate, a compound of interest in medicinal chemistry, has been investigated for its diverse biological activities, particularly its antimicrobial and anti-inflammatory properties. This article presents a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is an ester derived from benzoic acid, characterized by the presence of a methoxy group and a methyl group on the aromatic ring. Its molecular formula is C11H14O3C_{11}H_{14}O_3, and it exhibits properties typical of aromatic esters, including volatility and solubility in organic solvents.

Antimicrobial Activity

Research has shown that this compound possesses significant antimicrobial activity. A study investigating its effects against various bacterial strains indicated notable inhibition of growth for several pathogens.

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64
Klebsiella pneumoniae16
Pseudomonas aeruginosa128

These results suggest that this compound could be a potential candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that this compound effectively reduced the production of pro-inflammatory cytokines in activated macrophages. The following table summarizes the findings:

Cytokine Control Level (pg/mL) Treatment Level (pg/mL)
TNF-α500150
IL-630075
IL-1β25050

These results indicate that the compound can significantly modulate inflammatory responses, making it a potential candidate for treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. For antimicrobial activity, it may inhibit bacterial cell wall synthesis or disrupt membrane integrity. In terms of anti-inflammatory action, it likely interferes with signaling pathways involved in cytokine production .

Case Studies

Several case studies have documented the efficacy of this compound in various experimental models:

  • In Vivo Model for Antimicrobial Efficacy : A study involving mice infected with Staphylococcus aureus showed that treatment with this compound resulted in a significant reduction in bacterial load compared to untreated controls.
  • Inflammation Model : In a carrageenan-induced paw edema model in rats, administration of the compound led to a marked decrease in paw swelling, indicating its potential as an anti-inflammatory agent.

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